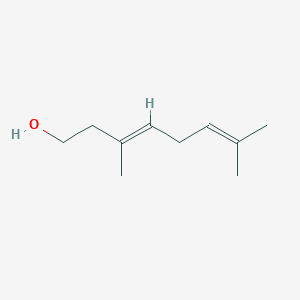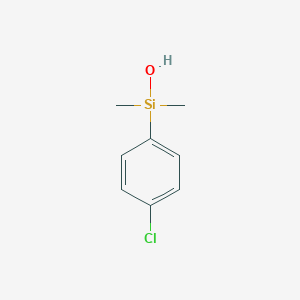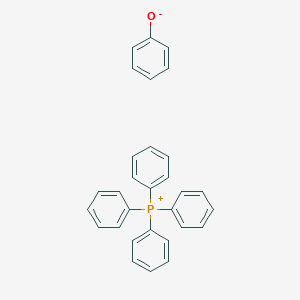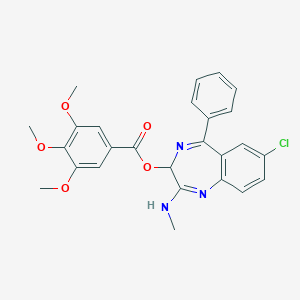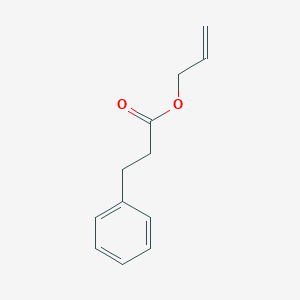
6,7-Dimethoxy-4-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-methylisoquinoline is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of 6,7-Dimethoxy-4-methylisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical And Physiological Effects
6,7-Dimethoxy-4-methylisoquinoline has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to reduce pain by inhibiting the activity of nociceptive neurons. In addition, it has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
The use of 6,7-Dimethoxy-4-methylisoquinoline in lab experiments has several advantages and limitations. One advantage is that it exhibits a broad range of biological activities, making it a versatile compound for studying various physiological processes. Another advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are several future directions for research on 6,7-Dimethoxy-4-methylisoquinoline. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antimicrobial and antifungal agent. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for improved yield and purity. Finally, more research is needed to determine its safety and efficacy in vivo, which will be critical for its potential use in medicine and pharmacology.
Conclusion:
6,7-Dimethoxy-4-methylisoquinoline is a versatile compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method has been optimized over the years, and it has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in vivo. Despite its limitations, 6,7-Dimethoxy-4-methylisoquinoline remains a promising compound for future research in medicine, pharmacology, and biochemistry.
Synthesis Methods
The synthesis of 6,7-Dimethoxy-4-methylisoquinoline involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4-methylphenylacetic acid, which undergoes a series of reactions, including oxidation, cyclization, and methylation, to yield the final product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
Scientific Research Applications
6,7-Dimethoxy-4-methylisoquinoline has been studied extensively for its potential applications in medicine and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 6,7-Dimethoxy-4-methylisoquinoline has been investigated for its antimicrobial and antifungal activities.
properties
CAS RN |
18029-55-5 |
|---|---|
Product Name |
6,7-Dimethoxy-4-methylisoquinoline |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylisoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-6-13-7-9-4-11(14-2)12(15-3)5-10(8)9/h4-7H,1-3H3 |
InChI Key |
IWHLQUIHSISOFH-UHFFFAOYSA-N |
SMILES |
CC1=CN=CC2=CC(=C(C=C12)OC)OC |
Canonical SMILES |
CC1=CN=CC2=CC(=C(C=C12)OC)OC |
synonyms |
Isoquinoline, 6,7-dimethoxy-4-methyl- (8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



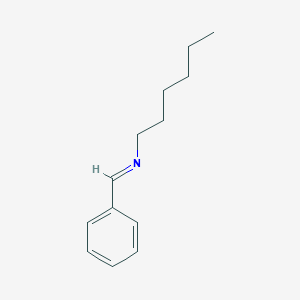
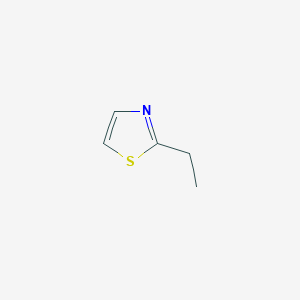
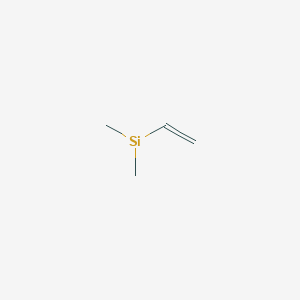
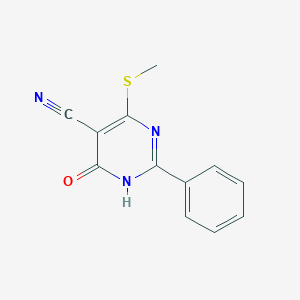
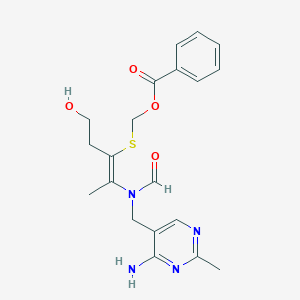
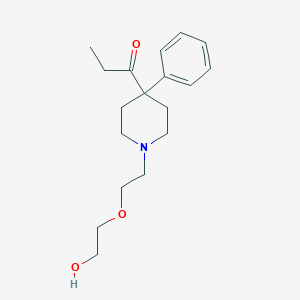
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
